molecular formula C8H11FN4O3S B2498169 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2411194-58-4

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2498169
CAS No.: 2411194-58-4
M. Wt: 262.26
InChI Key: ROXWDDBAGDXHHU-UHFFFAOYSA-N
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Description

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features both imidazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and heterocycles . The process often employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with various biological targets. These interactions can modulate enzyme activity and protein function, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its combination of imidazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1H-imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN4O3S/c9-17(15,16)13-5-3-12(4-6-13)8(14)7-10-1-2-11-7/h1-2H,3-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWDDBAGDXHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NC=CN2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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